Ezh2-in-3 - 1377997-28-8

Ezh2-in-3

Catalog Number: EVT-268005
CAS Number: 1377997-28-8
Molecular Formula: C27H28ClN5O2
Molecular Weight: 490.0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EZH2-IN-3 is an EZH2 and EZH1 inhibitor with selective impact on diffuse large B cell lymphoma cell growth.
Source and Classification

Ezh2-in-3 is classified as a small molecule inhibitor designed to modulate the activity of EZH2. It is derived from synthetic chemistry approaches aimed at developing compounds that can interfere with the enzymatic function of EZH2, thereby reversing its oncogenic effects. The compound's design is based on structure-activity relationship studies that identify critical interactions between EZH2 and its substrates.

Synthesis Analysis

The synthesis of Ezh2-in-3 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that are selected based on their potential to form the desired molecular structure.
  2. Reactions: The synthesis typically employs standard organic reactions such as nucleophilic substitutions, cyclizations, and coupling reactions to construct the core structure of Ezh2-in-3.
  3. Purification: After the synthesis, the crude product undergoes purification techniques such as column chromatography or recrystallization to isolate Ezh2-in-3 in a pure form.
  4. Characterization: The final compound is characterized using techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm its structure and purity.
Molecular Structure Analysis

The molecular structure of Ezh2-in-3 can be described in terms of its functional groups and stereochemistry:

  • Core Structure: The compound features a central scaffold that allows for interaction with the EZH2 enzyme.
  • Functional Groups: Specific functional groups are strategically placed to enhance binding affinity and specificity towards EZH2.

Data regarding the molecular weight, melting point, and solubility in various solvents can provide insights into its chemical behavior and potential bioavailability.

Chemical Reactions Analysis

Ezh2-in-3 participates in several chemical reactions relevant to its mechanism of action:

  1. Inhibition Mechanism: The compound competes with substrates for binding to the active site of EZH2, thereby inhibiting its methyltransferase activity.
  2. Reversible Binding: Studies may show that Ezh2-in-3 binds reversibly to EZH2, allowing for modulation of enzyme activity depending on concentration.

Technical details regarding reaction kinetics and binding affinities can be assessed through biochemical assays such as enzyme activity assays and surface plasmon resonance (SPR).

Mechanism of Action

The mechanism by which Ezh2-in-3 exerts its effects involves:

  1. Targeting EZH2: By inhibiting EZH2 activity, Ezh2-in-3 leads to decreased levels of H3K27me3, which is associated with transcriptional repression.
  2. Gene Activation: The reduction in H3K27me3 levels can result in the reactivation of tumor suppressor genes that were silenced due to hypermethylation mediated by EZH2.

Data from gene expression profiling studies can illustrate the downstream effects of Ezh2-in-3 treatment on cancer cell lines.

Physical and Chemical Properties Analysis

Ezh2-in-3 exhibits several physical and chemical properties:

  • Solubility: Solubility in aqueous versus organic solvents can affect formulation strategies for drug delivery.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; studies may assess degradation rates under various conditions.

Relevant data might include pKa values, logP (partition coefficient), and stability profiles under different pH conditions.

Applications

Ezh2-in-3 has potential applications in scientific research and therapeutic development:

  1. Cancer Research: It serves as a valuable tool for studying the role of EZH2 in tumorigenesis and epigenetic regulation.
  2. Therapeutic Development: As an EZH2 inhibitor, Ezh2-in-3 may be developed further into a clinical candidate for treating cancers characterized by aberrant EZH2 activity.

Research involving combinatorial approaches with other agents may enhance its efficacy and broaden its application scope in oncology.

Molecular Biology of EZH2

Structural Characterization of EZH2 Protein

Domain Architecture

EZH2 (Enhancer of Zeste Homolog 2) is a multi-domain histone methyltransferase. Its catalytic activity resides in the SET domain (Suppressor of variegation, Enhancer of zeste, Trithorax), which transfers methyl groups to histone H3 at lysine 27 (H3K27). Adjacent to the SET domain, the CXC domain (cysteine-rich) stabilizes substrate binding and supports structural integrity. The EED-interaction domain (EID) facilitates binding to the EED subunit of the Polycomb Repressive Complex 2 (PRC2), which is essential for allosteric activation. Disruption of EED binding destabilizes the SET domain and abrogates methyltransferase activity [1] [5].

Isoforms and Alternative Splicing

The EZH2 gene undergoes alternative splicing to generate functionally distinct isoforms:

  • EZH2α (751 amino acids): The canonical isoform with full catalytic capability.
  • EZH2β (707 amino acids): Skips exon 4, altering the N-terminal regulatory region. Despite lacking 44 amino acids, EZH2β retains nuclear localization, complexes with SUZ12/EED, and catalyzes H3K27me3. However, it exhibits divergent gene repression profiles compared to EZH2α, indicating specialized regulatory roles [3] [10].

Table 1: EZH2 Isoforms

IsoformLength (aa)Exon StructureFunctional Properties
EZH2α751Includes exon 4Canonical methyltransferase; represses lineage-specification genes
EZH2β707Exon 4 skippedCatalytically active; distinct target-gene repertoire

Polycomb Repressive Complex 2 (PRC2) Assembly

Core Subunits

PRC2 is an obligate complex requiring four core subunits:

  • EZH2: Catalytic engine for H3K27 methylation.
  • EED: Scaffold protein with a β-propeller structure that binds H3K27me3, inducing allosteric activation of EZH2.
  • SUZ12: Critical for complex stability; its dissociation (e.g., via S-nitrosylation) abolishes methyltransferase activity.
  • RbAp46/48: Binds histone tails and recruits PRC2 to nucleosomes [1] [2].

Regulatory Partners

Facultative subunits fine-tune PRC2 recruitment and activity:

  • JARID2: Recruits PRC2 to unmethylated CpG islands and enhances enzymatic activity via its JmjC domain.
  • AEBP2: Stabilizes PRC2-DNA interactions and potentiates methylation.
  • PCL (PHF1/MTF2/PHF19): Targets PRC2 to specific genomic loci (e.g., developmental genes) [1] [9].

Enzymatic Mechanisms of Histone Methylation

H3K27 Methylation Dynamics

EZH2 catalyzes mono- (me1), di- (me2), and trimethylation (me3) of H3K27 through a processive mechanism:

  • H3K27me1: Associated with active transcription.
  • H3K27me3: Compacts chromatin and silences tumor suppressors (e.g., DAB2IP, CDKN1C).PRC2 preferentially methylates nucleosomes pre-marked with H3K27me3 ("methylated lysine stimulation"), enabling signal propagation [1] [6].

Cofactor Dependency

EZH2 requires S-adenosylmethionine (SAM) as a methyl donor. SAM binds the SET domain, and its depletion abrogates methylation. Gain-of-function mutations (e.g., Y641 in lymphoma) alter substrate affinity: wild-type EZH2 efficiently methylates H3K27me0/me1, while Y641 mutants preferentially methylate H3K27me2/me3, leading to hyper-trimethylation [1] [6].

Table 2: EZH2 Enzymatic Properties

ProcessMechanismBiological Consequence
SAM bindingMethyl transfer to H3K27Gene silencing
Allosteric activationH3K27me3 binding to EED induces SET domain conformation shiftEnhanced catalytic efficiency
Y641 mutationAltered substrate preference (H3K27me2 > unmethylated H3)Hyperaccumulation of H3K27me3 in lymphoma

Post-Translational Modifications (PTMs)

Phosphorylation

Kinase-mediated phosphorylation dynamically regulates EZH2:

  • Serine 21 (S21): Phosphorylated by AKT in response to integrin/IGF-1R signaling. S21-p promotes cytosolic translocation, disrupts PRC2 assembly, and reduces H3K27me3, contributing to drug resistance in myeloma [7].
  • Threonine 350 (T350): CDK1/2-mediated phosphorylation during mitosis stabilizes EZH2 but inhibits methyltransferase activity.
  • Threonine 492 (T492): AMPK phosphorylation suppresses EZH2 activity under low glucose conditions [5] [7].

Table 3: Key Phosphorylation Sites of EZH2

SiteKinaseFunctional OutcomeDisease Context
S21AKTDissociates PRC2; reduces H3K27me3Cell adhesion-mediated drug resistance
T350CDK1/2Stabilizes EZH2; inhibits methyltransferase activityMitotic regulation
T492AMPKInactivates EZH2Metabolic stress response

O-GlcNAcylation, Acetylation, and Ubiquitination

  • O-GlcNAcylation: O-GlcNAc transferase (OGT) modifies S75 in the EED-interaction domain. This stabilizes EZH2, prevents proteasomal degradation, and maintains PRC2 integrity. Depletion of OGT reduces H3K27me3 by >50% [5].
  • Acetylation: p300 acetylates EZH2 at unknown sites, reducing its affinity for histone substrates and repressing methyltransferase activity.
  • Ubiquitination: Multiple E3 ligases (e.g., Praja1, Smurf2) and deubiquitinases (e.g., USP21) regulate EZH2 stability. Ubiquitination at K48 targets EZH2 for proteasomal degradation, while K63-linked chains alter subcellular localization [8].

S-nitrosylation at C329 and C700 (e.g., in endothelial cells) induces SUZ12 dissociation, cytosolic translocation, and ubiquitin-mediated degradation, directly linking nitric oxide signaling to epigenetic reprogramming [2].

Compound Names Mentioned: EZH2-in-3, Tazemetostat, GSK126, CPI-1205, SHR2554, PF-06821497.

Properties

CAS Number

1377997-28-8

Product Name

Ezh2-in-3

IUPAC Name

3-chloro-4-(2-cyano-3-pyridazin-4-ylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Molecular Formula

C27H28ClN5O2

Molecular Weight

490.0

InChI

InChI=1S/C27H28ClN5O2/c1-26(2)13-19(14-27(3,4)33-26)32-25(34)17-8-9-24(22(28)12-17)35-23-7-5-6-20(21(23)15-29)18-10-11-30-31-16-18/h5-12,16,19,33H,13-14H2,1-4H3,(H,32,34)

InChI Key

XLRMULHWFRKNQV-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=C(C=C2)OC3=CC=CC(=C3C#N)C4=CN=NC=C4)Cl)C

Solubility

Soluble in DMSO

Synonyms

EZH2-IN-3; EZH2 IN 3; EZH2IN3; EZH2 inhibitor 3; EZH2-inhibitor-3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.